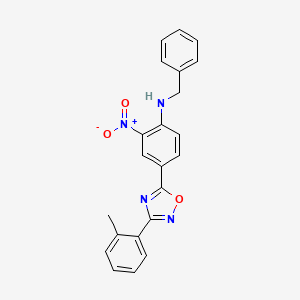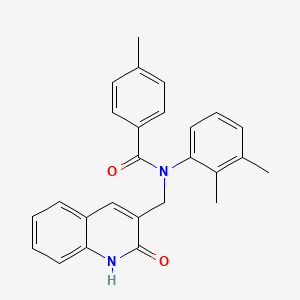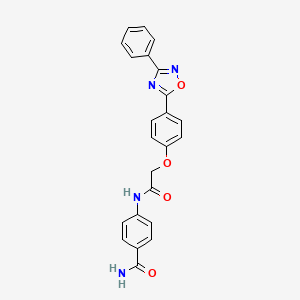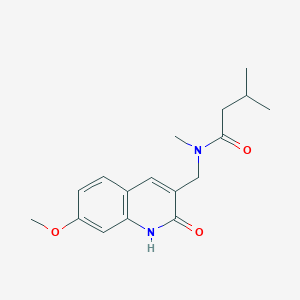
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent in 2002 and has since been investigated for its potential use in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. It has also been shown to increase the permeability of tumor vasculature, allowing for increased delivery of anti-cancer agents to the tumor site. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life in vivo, which can make dosing challenging.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Finally, the use of this compound in the treatment of specific types of cancer, such as pancreatic cancer, is an area of ongoing investigation.
Conclusion:
This compound is a small molecule with potential anti-cancer properties. It has been extensively studied for its potential use in cancer therapy, and has shown promise in preclinical models. This compound has a well-defined mechanism of action and has been well-tolerated in preclinical studies. While this compound has some limitations for use in lab experiments, there are several future directions for its study, including the development of more potent analogs and investigation in combination with other anti-cancer agents.
Métodos De Síntesis
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-7-methoxyquinoline with 3-bromopivalic acid followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with N,N-dimethylbutyramide to yield this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target tumor vasculature and induce tumor necrosis, making it a promising candidate for the treatment of solid tumors. This compound has also been investigated for its potential use in combination with other anti-cancer agents such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)7-16(20)19(3)10-13-8-12-5-6-14(22-4)9-15(12)18-17(13)21/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHXFBGNIDYBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

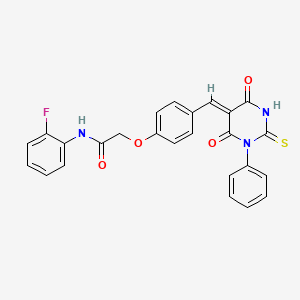
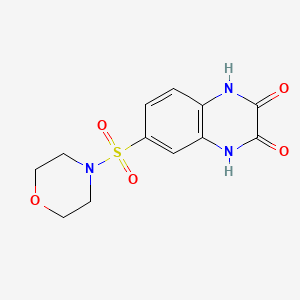

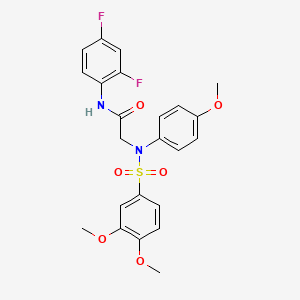
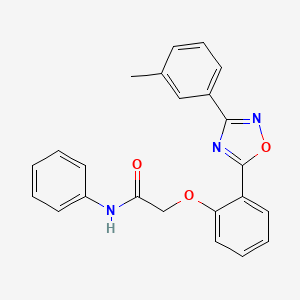
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
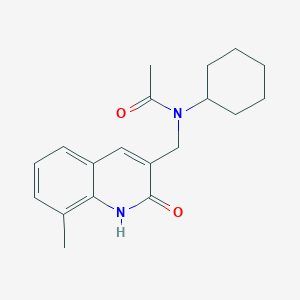
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
